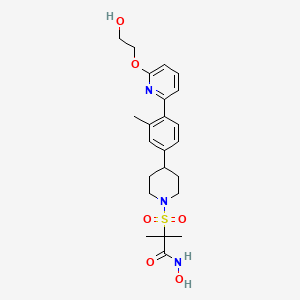

![molecular formula C26H32N8 B10788816 2-N-(4-aminocyclohexyl)-8-propan-2-yl-4-N-[(4-pyridin-2-ylphenyl)methyl]pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine](/img/structure/B10788816.png)

2-N-(4-aminocyclohexyl)-8-propan-2-yl-4-N-[(4-pyridin-2-ylphenyl)methyl]pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L'inhibiteur de kinase 2 [PMID: 30199702] est un composé organique synthétique conçu comme un inhibiteur multi-kinase. Il est particulièrement reconnu pour son potentiel thérapeutique contre le cancer en raison de sa capacité à inhiber sélectivement plusieurs kinases, notamment la kinase régulée par la phosphorylation de la tyrosine à double spécificité 3 et la kinase 3 de la glycogène synthase . Ce composé est incorporé dans un prodrug liant l'albumine sensible à la β-glucuronidase, qui garantit que l'inhibiteur actif n'est libéré qu'en présence de β-glucuronidase, généralement trouvée dans le microenvironnement tumoral . Ce mécanisme de distribution sélective minimise les effets hors cible systémiques et les effets indésirables, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse ciblée .

Méthodes De Préparation

La synthèse de l'inhibiteur de kinase 2 implique plusieurs étapes, notamment la formation du noyau de pyrazolo[1,5-a][1,3,5]triazine et la fonctionnalisation subséquente pour introduire les substituants nécessaires. Les étapes clés de la voie de synthèse comprennent:

- Formation du noyau de pyrazolo[1,5-a][1,3,5]triazine par des réactions de cyclisation.

- Introduction du groupe propan-2-yle en position 8.

- Fonctionnalisation avec les groupes pyridin-2-ylphénylméthyle et aminocyclohexyle aux positions N4 et N2, respectivement .

Les méthodes de production industrielle impliqueraient probablement l'optimisation de ces étapes synthétiques pour garantir un rendement élevé et une pureté élevée, ainsi que la possibilité de mise à l'échelle pour une production à grande échelle.

Analyse Des Réactions Chimiques

L'inhibiteur de kinase 2 subit diverses réactions chimiques, notamment:

Oxydation: Le composé peut subir des réactions d'oxydation, en particulier au niveau du groupe propan-2-yle, conduisant à la formation de dérivés hydroxylés.

Réduction: Des réactions de réduction peuvent se produire au niveau du groupe pyridin-2-ylphénylméthyle, formant potentiellement des analogues réduits.

Substitution: Le composé peut participer à des réactions de substitution, en particulier au niveau du groupe aminocyclohexyle, conduisant à la formation de dérivés substitués.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent les agents oxydants comme le peroxyde d'hydrogène, les agents réducteurs comme le borohydrure de sodium et divers nucléophiles pour les réactions de substitution. Les principaux produits formés à partir de ces réactions sont généralement des analogues hydroxylés, réduits ou substitués du composé d'origine.

4. Applications de la recherche scientifique

L'inhibiteur de kinase 2 a un large éventail d'applications de recherche scientifique, notamment:

Chimie: Utilisé comme composé outil pour étudier l'inhibition des kinases et développer de nouvelles méthodologies synthétiques pour les inhibiteurs multi-kinases.

Biologie: Employé dans des essais cellulaires pour étudier le rôle de kinases spécifiques dans les voies de signalisation cellulaire et les mécanismes des maladies.

5. Mécanisme d'action

Le mécanisme d'action de l'inhibiteur de kinase 2 implique l'inhibition sélective de plusieurs kinases, notamment la kinase régulée par la phosphorylation de la tyrosine à double spécificité 3 et la kinase 3 de la glycogène synthase . Le composé se lie à la poche de liaison à l'ATP de ces kinases, empêchant leur activité de phosphorylation et perturbant ainsi les voies de signalisation en aval qui favorisent la croissance et la survie tumorale . La libération sélective de l'inhibiteur actif en présence de β-glucuronidase assure une distribution ciblée vers le microenvironnement tumoral, améliorant son efficacité thérapeutique tout en minimisant la toxicité systémique .

Applications De Recherche Scientifique

Kinase inhibitor 2 has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study kinase inhibition and to develop new synthetic methodologies for multi-kinase inhibitors.

Biology: Employed in cell-based assays to investigate the role of specific kinases in cellular signaling pathways and disease mechanisms.

Mécanisme D'action

The mechanism of action of kinase inhibitor 2 involves the selective inhibition of multiple kinases, including dual specificity tyrosine phosphorylation regulated kinase 3 and glycogen synthase kinase 3 . The compound binds to the ATP-binding pocket of these kinases, preventing their phosphorylation activity and thereby disrupting downstream signaling pathways that promote tumor growth and survival . The selective release of the active inhibitor in the presence of β-glucuronidase ensures targeted delivery to the tumor microenvironment, enhancing its therapeutic efficacy while minimizing systemic toxicity .

Comparaison Avec Des Composés Similaires

L'inhibiteur de kinase 2 est similaire à d'autres inhibiteurs multi-kinases, tels que le séliciclib, mais avec une activité inhibitrice puissante supplémentaire au niveau de la kinase régulée par la phosphorylation de la tyrosine à double spécificité 3 et de la kinase 3 de la glycogène synthase . Comparé au séliciclib, l'inhibiteur de kinase 2 offre une sélectivité et une puissance accrues, ce qui en fait un candidat plus efficace pour la thérapie anticancéreuse ciblée . D'autres composés similaires comprennent:

Propriétés

Formule moléculaire |

C26H32N8 |

|---|---|

Poids moléculaire |

456.6 g/mol |

Nom IUPAC |

2-N-(4-aminocyclohexyl)-8-propan-2-yl-4-N-[(4-pyridin-2-ylphenyl)methyl]pyrazolo[1,5-a][1,3,5]triazine-2,4-diamine |

InChI |

InChI=1S/C26H32N8/c1-17(2)22-16-30-34-24(22)32-25(31-21-12-10-20(27)11-13-21)33-26(34)29-15-18-6-8-19(9-7-18)23-5-3-4-14-28-23/h3-9,14,16-17,20-21H,10-13,15,27H2,1-2H3,(H2,29,31,32,33) |

Clé InChI |

PRJNNPMIUGYOST-UHFFFAOYSA-N |

SMILES canonique |

CC(C)C1=C2N=C(N=C(N2N=C1)NCC3=CC=C(C=C3)C4=CC=CC=N4)NC5CCC(CC5)N |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Des-AA1,5-[Tyr2,D-Trp8,IAmp9]SRIF CH-288](/img/structure/B10788740.png)

![4-[[18-(4-Aminobutyl)-6-(1-carboxyethyl)-15-[carboxy(hydroxy)methyl]-12-(carboxymethyl)-25,30-dimethyl-2,5,8,11,14,17,20,23,27-nonaoxo-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,26-nonazabicyclo[26.3.0]hentriacontan-24-yl]amino]-2-methyl-3-(8-methyldeca-2,4-dienoylamino)-4-oxobutanoic acid](/img/structure/B10788762.png)

![(3R)-4-[[(3R,6S,12R,15R,18R,21S,24R,28S,30S)-18-(4-aminobutyl)-6-(1-carboxyethyl)-15-[carboxy(hydroxy)methyl]-12-(carboxymethyl)-25,30-dimethyl-2,5,8,11,14,17,20,23,27-nonaoxo-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,26-nonazabicyclo[26.3.0]hentriacontan-24-yl]amino]-2-methyl-3-[[(2E,4Z)-8-methylnona-2,4-dienoyl]amino]-4-oxobutanoic acid](/img/structure/B10788776.png)

![4-[(3-Carboxy-4-hydroxy-1-naphthyl)(oxo)acetyl]-1-hydroxy-2-naphthoic acid](/img/structure/B10788783.png)

![(3R)-4-[[(3R,6S,12R,15R,18R,21S,24R,28S,30S)-18-(4-aminobutyl)-6-(1-carboxyethyl)-15-[carboxy(hydroxy)methyl]-12-(carboxymethyl)-25,30-dimethyl-2,5,8,11,14,17,20,23,27-nonaoxo-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,26-nonazabicyclo[26.3.0]hentriacontan-24-yl]amino]-2-methyl-3-[[(2E,4Z)-8-methyldeca-2,4-dienoyl]amino]-4-oxobutanoic acid](/img/structure/B10788800.png)

![2-(4-phenoxyphenoxy)-6-[(1S,4S)-5-prop-2-enoyl-2,5-diazabicyclo[2.2.1]heptan-2-yl]pyridine-3-carboxamide](/img/structure/B10788832.png)

![3-O-ethyl 5-O-methyl 4-(2-bromophenyl)-2-[2-(dimethylamino)ethoxymethyl]-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B10788838.png)